DL-3-Hydroxy-6-methyl-8-nitro-3,4-dihydro-1,5-benzoxazocine
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Overview
Description
DL-3-Hydroxy-6-methyl-8-nitro-3,4-dihydro-1,5-benzoxazocine is a synthetic organic compound that belongs to the class of benzoxazocines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-Hydroxy-6-methyl-8-nitro-3,4-dihydro-1,5-benzoxazocine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzene derivative, the introduction of hydroxyl, methyl, and nitro groups can be achieved through various substitution reactions. The final cyclization step often requires the use of strong acids or bases to facilitate the formation of the oxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures can significantly enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
DL-3-Hydroxy-6-methyl-8-nitro-3,4-dihydro-1,5-benzoxazocine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
DL-3-Hydroxy-6-methyl-8-nitro-3,4-dihydro-1,5-benzoxazocine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DL-3-Hydroxy-6-methyl-8-nitro-3,4-dihydro-1,5-benzoxazocine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The presence of functional groups like hydroxyl and nitro allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.
Comparison with Similar Compounds
DL-3-Hydroxy-6-methyl-8-nitro-3,4-dihydro-1,5-benzoxazocine can be compared with other benzoxazocine derivatives:
Similar Compounds: 3-Hydroxy-6-methyl-8-nitro-1,5-benzoxazocine, 3-Hydroxy-6-methyl-8-amino-1,5-benzoxazocine.
Uniqueness: The specific arrangement of hydroxyl, methyl, and nitro groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
25684-30-4 |
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Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-methyl-8-nitro-3,4-dihydro-2H-1,5-benzoxazocin-3-ol |
InChI |
InChI=1S/C11H12N2O4/c1-7-10-4-8(13(15)16)2-3-11(10)17-6-9(14)5-12-7/h2-4,9,14H,5-6H2,1H3 |
InChI Key |
KCIIXGWTJDQYAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(COC2=C1C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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